2-(4-METHOXYPHENYL)-N-{2-[2-(4-METHOXYPHENYL)ACETAMIDO]ETHYL}ACETAMIDE
Overview
Description
2-(4-METHOXYPHENYL)-N-{2-[2-(4-METHOXYPHENYL)ACETAMIDO]ETHYL}ACETAMIDE is a complex organic compound belonging to the class of phenylacetamides These compounds are characterized by the presence of an amide group attached to a phenylacetic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-N-{2-[2-(4-METHOXYPHENYL)ACETAMIDO]ETHYL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with ethyl chloroformate to form an ester intermediate. This intermediate is then reacted with 2-(4-methoxyphenyl)ethylamine to produce the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-N-{2-[2-(4-METHOXYPHENYL)ACETAMIDO]ETHYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-METHOXYPHENYL)-N-{2-[2-(4-METHOXYPHENYL)ACETAMIDO]ETHYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-N-{2-[2-(4-METHOXYPHENYL)ACETAMIDO]ETHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit hypoglycemia and serum limitation-induced apoptosis in PC12 cells by modulating the O-GlcNAcylation pathway, which is crucial for maintaining energy homeostasis .
Comparison with Similar Compounds
Similar Compounds
2-(4-METHOXYPHENYL)ACETAMIDE: A simpler derivative with similar structural features but lacking the additional acetamidoethyl group.
2-(4-METHOXYPHENYL)ETHYL-2-ACETAMIDO-2-DEOXY-β-D-PYRANOSIDE: A salidroside analog with neuroprotective properties.
2-(4-METHOXYPHENYL)ETHYL-4H-CHROMEN-4-ONE: A chromone derivative with potential biological activities.
Uniqueness
2-(4-METHOXYPHENYL)-N-{2-[2-(4-METHOXYPHENYL)ACETAMIDO]ETHYL}ACETAMIDE stands out due to its dual functional groups, which confer unique chemical reactivity and biological activity. Its ability to modulate specific molecular pathways makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[[2-(4-methoxyphenyl)acetyl]amino]ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-25-17-7-3-15(4-8-17)13-19(23)21-11-12-22-20(24)14-16-5-9-18(26-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABIXXWDPXOIBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCNC(=O)CC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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